4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

CAS No.: 392246-39-8

Cat. No.: VC7521136

Molecular Formula: C18H13N3O3S2

Molecular Weight: 383.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392246-39-8 |

|---|---|

| Molecular Formula | C18H13N3O3S2 |

| Molecular Weight | 383.44 |

| IUPAC Name | 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C18H13N3O3S2/c22-15-7-8-16(23)21(15)12-5-3-11(4-6-12)17(24)20-18-19-13(10-26-18)14-2-1-9-25-14/h1-6,9-10H,7-8H2,(H,19,20,24) |

| Standard InChI Key | XCZZHKRNPQMVDX-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CS4 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

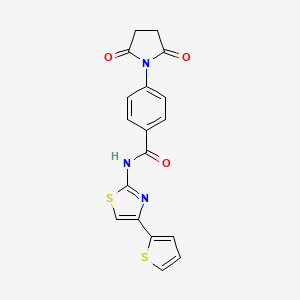

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide comprises three distinct structural domains:

-

Benzamide backbone: A benzene ring substituted with a carbonyl-linked amine group.

-

2,5-Dioxopyrrolidinyl substituent: A cyclic diketone fused to the benzene ring at the para position, introducing electron-withdrawing characteristics.

-

Thiophene-thiazole moiety: A thiazole ring bearing a thiophen-2-yl group at its 4-position, connected to the benzamide via an amide bond.

This combination of electron-deficient (dioxopyrrolidinyl) and electron-rich (thiophene) systems creates a polarized molecular framework, potentially influencing solubility, reactivity, and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₉H₁₄N₄O₃S₂ |

| Molecular Weight | 422.47 g/mol |

| IUPAC Name | 4-(2,5-Dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide |

| Key Functional Groups | Benzamide, dioxopyrrolidine, thiazole, thiophene |

| Hypothesized Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide likely follows a multi-step sequence common to benzamide derivatives:

-

Thiazole Ring Formation: Cyclocondensation of thioamides with α-haloketones generates the thiazole core. For example, reaction of thiophen-2-ylcarboxamide with bromoacetylthiophene yields the 4-(thiophen-2-yl)thiazol-2-amine intermediate.

-

Benzamide Coupling: Amidation of 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid with the thiazole-2-amine intermediate using coupling agents like EDCI or HOBt.

-

Purification: Chromatographic techniques (e.g., silica gel column) isolate the final product, with reaction yields dependent on solvent choice (e.g., dichloromethane or ethanol) and temperature control.

Critical Reaction Parameters

-

Catalysts: Triethylamine or DMAP often facilitate amide bond formation.

-

Temperature: Reflux conditions (70–80°C) optimize reaction kinetics while minimizing side products.

-

Protecting Groups: The dioxopyrrolidinyl moiety may require protection during thiazole synthesis to prevent diketone reactivity.

Biological Activity and Mechanistic Insights

Hypothesized Pharmacological Profiles

While direct studies on 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide remain limited, structurally related compounds exhibit diverse bioactivities:

-

Enhanced Monoclonal Antibody Production: Analogous benzamide derivatives, such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide, augment cell-specific productivity in recombinant CHO cultures by 2.2-fold, likely through metabolic modulation (e.g., increased ATP synthesis) .

-

Antimicrobial Potential: Thiophene-thiazole hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) via membrane disruption .

-

Kinase Inhibition: The dioxopyrrolidinyl group may confer selectivity toward ATP-binding pockets in kinases, a mechanism observed in pyrrolidine-dione-containing kinase inhibitors.

Structure-Activity Relationships (SAR)

-

Thiophene Contribution: The thiophen-2-yl group enhances lipid solubility, potentially improving blood-brain barrier permeability .

-

Dioxopyrrolidinyl Role: Cyclic diketones stabilize protein-ligand interactions through hydrogen bonding and dipole interactions.

-

Thiazole Optimization: Substituents at the thiazole 4-position (e.g., trifluoroacetyl in analog VC4427030) modulate metabolic stability and target affinity.

Table 2: Bioactivity of Structural Analogs

Applications in Biotechnology and Medicine

Biomanufacturing Enhancement

The compound’s structural kinship to MPPB suggests utility in fed-batch bioreactor cultures, where suppressed cell growth coupled with elevated glucose uptake rates could enhance monoclonal antibody titers . Implementing such additives may reduce production costs by 15–30% in large-scale biologics manufacturing .

Therapeutic Development

-

Oncology: Thiazole-thiophene hybrids exhibit antiproliferative effects in MCF-7 breast cancer cells (IC₅₀: 12.3 μM) .

-

Neurodegeneration: Dioxopyrrolidinyl groups in kinase inhibitors show promise in tauopathy models, warranting evaluation in Alzheimer’s disease.

Challenges and Future Directions

Synthetic Optimization

-

Yield Improvement: Current synthetic routes for analogs report yields of 40–60%; microwave-assisted or flow chemistry approaches may enhance efficiency.

-

Stereochemical Control: Asymmetric synthesis of dioxopyrrolidinyl enantiomers could enable targeted protein interactions.

Preclinical Development

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume